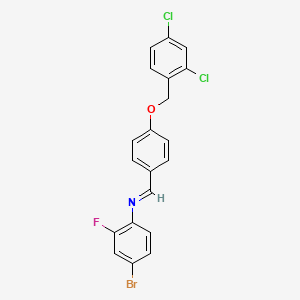

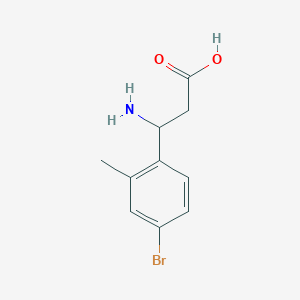

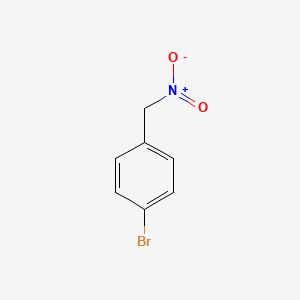

![molecular formula C15H9ClF3N3O B3035136 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1(2H)-phthalazinone CAS No. 303148-44-9](/img/structure/B3035136.png)

4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1(2H)-phthalazinone

Descripción general

Descripción

This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a fluorinated building block .

Synthesis Analysis

The synthesis of trifluoromethylpyridines is a key structural motif in active agrochemical and pharmaceutical ingredients . The method comprises several steps including adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, regulating the pH value to 6, and removing impurities to obtain 2 .Molecular Structure Analysis

The molecular formula of the compound is C15H9ClF3N3O . The molecular weight is 339.700 Da .Chemical Reactions Analysis

The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.53 . The boiling point is 50-55 °C/11 mmHg (lit.) and the melting point is 16-20 °C (lit.) . The density is 1.524 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Synthesis and Polymer Research

- 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1(2H)-phthalazinone is utilized in the synthesis of new soluble phthalazinone moiety-based aromatic poly(aryl amide)s containing chlorine substituents. These polyamides show potential as processable, high-temperature polymeric materials due to their amorphous nature, solubility in various organic solvents, and high thermal stability (Peng, 2005).

Pharmaceutical and Antimicrobial Studies

- The compound has been linked to anticonvulsant enaminones in crystallography studies, which explore its hydrogen bonding and molecular conformations (Kubicki et al., 2000).

- It is also a key component in synthesizing fluorinated polyamides, which are important for developing materials with specific properties, including solubility and thermal resistance (Wang et al., 2007).

- The compound has been studied for its antimicrobial properties, particularly in the synthesis of triazole and thiadiazole derivatives, showing activity against certain bacteria and fungi (Önkol et al., 2008).

Material Science and Chemistry

- Its use in synthesizing heterocyclic poly(arylene ether ketone)s and other polymeric materials highlights its role in developing advanced materials with desirable thermal and solubility properties (Cheng et al., 2007).

- The compound contributes to the synthesis and characterization of various polymers, such as poly(arylene ether s-triazine)s, which have applications in high-performance structural materials due to their solubility, mechanical properties, and thermal stability (Yu et al., 2010).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It is known that the trifluoromethyl group (-cf3) in organic compounds can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing the potency of the drug .

Biochemical Pathways

It is known that trifluoromethylated compounds can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The trifluoromethyl group (-cf3) is known to influence the pharmacokinetic properties of drugs, often enhancing their metabolic stability and lipophilicity .

Result of Action

It is known that trifluoromethylated compounds can have various effects at the molecular and cellular level, depending on their specific targets .

Análisis Bioquímico

Biochemical Properties

4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1(2H)-phthalazinone plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, which is involved in fatty acid biosynthesis. The interaction between this compound and acetyl-CoA carboxylase is characterized by the binding of the compound to the enzyme’s active site, leading to a decrease in enzyme activity and subsequent reduction in fatty acid production .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in lipid metabolism, leading to changes in the levels of key metabolic enzymes and metabolites . Additionally, this compound can affect cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, the binding of this compound to acetyl-CoA carboxylase results in enzyme inhibition, which in turn affects fatty acid biosynthesis . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as alterations in gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects on metabolic processes, such as enhancing lipid metabolism and reducing adiposity . At high doses, this compound can induce toxic effects, including hepatotoxicity and oxidative stress . These findings highlight the importance of determining the optimal dosage range for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to lipid metabolism. This compound interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect the levels of key cofactors, such as NADPH, which are essential for fatty acid biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, such as the organic anion transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, such as fatty acid-binding proteins, which influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with enzymes involved in lipid metabolism . Additionally, this compound can be targeted to specific organelles, such as the endoplasmic reticulum, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Propiedades

IUPAC Name |

4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF3N3O/c16-11-5-8(15(17,18)19)7-20-13(11)6-12-9-3-1-2-4-10(9)14(23)22-21-12/h1-5,7H,6H2,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQANFMDKCKJBFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CC3=C(C=C(C=N3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301148846 | |

| Record name | 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301148846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303148-44-9 | |

| Record name | 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-1(2H)-phthalazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303148-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301148846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,8-Dichloro[1]benzofuro[3,2-d]pyrimidine](/img/structure/B3035058.png)

![2-Chloro-3-[(4-fluorobenzyl)amino]naphthoquinone](/img/structure/B3035068.png)

![2-[(4-Chlorophenyl)sulfanyl]-4-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B3035070.png)